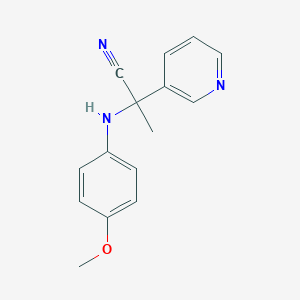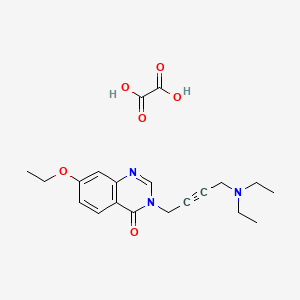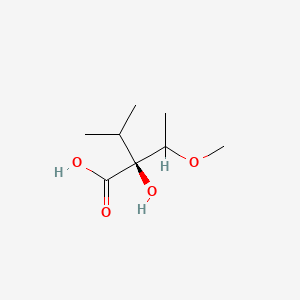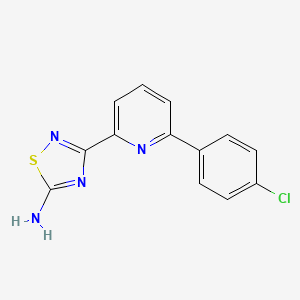![molecular formula C17H44N10O B13747907 2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- CAS No. 21509-92-2](/img/no-structure.png)
2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- is a complex organic compound with the molecular formula C17H44N10O and a molecular weight of 404.598 g/mol. This compound is characterized by its multiple amine groups, making it a polyamine derivative. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- typically involves the stepwise addition of ethylenediamine units to a central amide core. The process begins with the reaction of ethylenediamine with a suitable amide precursor under controlled conditions. Each step requires careful control of temperature, pH, and reaction time to ensure the correct addition of each ethylenediamine unit.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary amines. Substitution reactions typically result in the formation of substituted amides or secondary amines.
Wissenschaftliche Forschungsanwendungen
2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in cellular signaling and as a chelating agent for metal ions.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- involves its interaction with various molecular targets and pathways. The compound’s multiple amine groups allow it to form stable complexes with metal ions, which can influence enzymatic activities and cellular processes. Additionally, its ability to participate in hydrogen bonding and electrostatic interactions makes it a versatile molecule in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: A simpler polyamine with two amine groups.
Triethylenetetramine: Contains four amine groups and is used as a chelating agent.
Tetraethylenepentamine: Has five amine groups and is used in similar applications as 2,5,8,11-Tetraazatridecanamide.
Uniqueness
2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- is unique due to its specific arrangement of amine groups and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong chelation and complexation properties.
Eigenschaften
CAS-Nummer |
21509-92-2 |
|---|---|
Molekularformel |
C17H44N10O |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
1,3-bis[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]urea |
InChI |
InChI=1S/C17H44N10O/c18-1-3-20-5-7-22-9-11-24-13-15-26-17(28)27-16-14-25-12-10-23-8-6-21-4-2-19/h20-25H,1-16,18-19H2,(H2,26,27,28) |
InChI-Schlüssel |
CJHLBUPFEOHCOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCNCCNCCNC(=O)NCCNCCNCCNCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)


